molecular formula C13H22IN B12449422 (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide

(2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide

Cat. No.: B12449422
M. Wt: 319.22 g/mol
InChI Key: YBUATZLHTHCFCQ-QNTKWALQSA-M
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Description

(2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide typically involves multiple steps. One common method includes the alkylation of a pyridine derivative followed by quaternization with an alkyl iodide. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium bromide
  • (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium chloride

Uniqueness

Compared to similar compounds, (2S,6S)-1,1-dimethyl-2,6-di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridinium iodide exhibits unique reactivity due to the presence of the iodide ion. This can influence its solubility, stability, and interaction with other molecules, making it distinct in its applications and properties.

Properties

Molecular Formula

C13H22IN

Molecular Weight

319.22 g/mol

IUPAC Name

(2S,6S)-1,1-dimethyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-ium;iodide

InChI

InChI=1S/C13H22N.HI/c1-5-8-12-10-7-11-13(9-6-2)14(12,3)4;/h5-7,10,12-13H,1-2,8-9,11H2,3-4H3;1H/q+1;/p-1/t12-,13-;/m0./s1

InChI Key

YBUATZLHTHCFCQ-QNTKWALQSA-M

Isomeric SMILES

C[N+]1([C@H](CC=C[C@@H]1CC=C)CC=C)C.[I-]

Canonical SMILES

C[N+]1(C(CC=CC1CC=C)CC=C)C.[I-]

Origin of Product

United States

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